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(2S)-2-tert-butylbicyclo[2.2.1]heptane

Cat. No.: B14754855
CAS No.: 1125-54-8
M. Wt: 152.28 g/mol
InChI Key: BCKRBCNEFQYOCE-RTBKNWGFSA-N
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Description

Structural Peculiarities and Stereochemical Considerations of Bicyclo[2.2.1]heptane

The unique architecture of the bicyclo[2.2.1]heptane system gives rise to specific structural and stereochemical properties that are fundamental to its application in organic synthesis.

The structure of bicyclo[2.2.1]heptane consists of seven carbon atoms and twelve hydrogen atoms. Its framework can be visualized as two fused cyclopentane (B165970) rings sharing three carbon atoms or a cyclohexane (B81311) ring in a boat-like conformation with a C7 methylene (B1212753) bridge. The two carbons where the rings are joined (C1 and C4) are known as bridgehead carbons. The molecule is comprised of three bridges connecting these bridgeheads: two two-carbon bridges (C2-C3 and C5-C6) and one single-carbon bridge (C7). This arrangement results in a compact and highly rigid three-dimensional structure. nih.gov

Table 1: General Properties of Bicyclo[2.2.1]heptane

Property Value
Chemical Formula C₇H₁₂
Molar Mass 96.17 g/mol
Appearance Crystalline solid

The rigid, bridged structure of bicyclo[2.2.1]heptane forces its carbon-carbon bonds into angles that deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. The conformation is locked, preventing the chair-boat interconversion typical of simple cyclohexanes. This inherent strain energy makes the molecule more reactive than comparable acyclic or monocyclic alkanes. The high degree of ring strain is a powerful driving force in chemical reactions, enabling transformations such as ring-opening metathesis and retro-condensation reactions that might not occur in less strained systems. nih.govacs.org This reactivity is often harnessed to stereoselectively synthesize highly functionalized five-membered rings. acs.org

The fixed conformation of the bicyclo[2.2.1]heptane skeleton means that substituents exist in well-defined spatial orientations. This leads to specific forms of stereoisomerism that are critical for its role in asymmetric synthesis and catalysis. rsc.org

A key feature of substituted bicyclo[2.2.1]heptane systems is endo/exo isomerism, a form of diastereomerism. wikipedia.org For a substituent on one of the two-carbon bridges (at C2, C3, C5, or C6), its orientation is designated as exo if it is pointing away from the one-carbon (C7) bridge, and endo if it is pointing towards it. wikipedia.org

Exo Isomer : The substituent is on the "outer" face of the bicyclic system, anti to the longest bridge.

Endo Isomer : The substituent is on the "inner" face, syn to the longest bridge.

Generally, the exo isomer is thermodynamically more stable than the endo isomer due to reduced steric hindrance with the C7 bridge and other parts of the ring system. However, in certain reactions like the Diels-Alder synthesis of norbornene derivatives, the endo product is often the kinetically favored product. wolfram.com The reactivity of these isomers can also differ significantly; for instance, exo-isomers of norbornene derivatives often show higher reactivity in polymerizations and other reactions compared to their endo counterparts. researchgate.netscirp.orgrsc.org

When multiple substituents are present on the bicyclo[2.2.1]heptane ring, complex diastereomeric relationships arise. The fixed geometry of the scaffold means that the relative orientations of substituents (e.g., endo, exo, syn, anti) are locked, leading to distinct and separable diastereomers. For example, a 2,3-disubstituted bicyclo[2.2.1]heptane can exist as multiple diastereomers depending on whether the substituents are endo/endo, exo/exo, or endo/exo. The ability to selectively synthesize a single diastereomer is a cornerstone of using this scaffold as a building block for complex molecules. acs.org The rigid framework allows for the predictable transfer of stereochemical information during a synthesis.

Conformational Isomerism in Substituted Bicyclo[2.2.1]heptanes

Significance of the (2S)-2-tert-butylbicyclo[2.2.1]heptane Stereoisomer

The specific stereoisomer this compound is a molecule of significant interest due to the combination of its inherent chirality, rigid framework, and the presence of a sterically demanding tert-butyl group.

The tert-butyl group is exceptionally bulky and acts as a powerful conformational lock. When placed at the C2 position, it strongly favors the exo position to minimize steric interactions with the rest of the bicyclic frame. This rigid and well-defined structure, combined with the specific chirality designated by the "(2S)" configuration at the C2 stereocenter, makes this compound a valuable asset in asymmetric synthesis.

While direct applications of this compound itself are not extensively documented in the provided research, its structural motifs are characteristic of highly effective chiral auxiliaries and ligands in asymmetric catalysis. rsc.orgpwr.edu.pl Chiral bicyclic scaffolds are known to be effective in inducing stereoselectivity in a variety of chemical reactions. rsc.orglu.se The rigid bicyclo[2.2.1]heptane backbone provides a predictable and stable chiral environment. The bulky tert-butyl group can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face, thereby achieving high levels of stereocontrol.

Derivatives of chiral bicyclo[2.2.1]heptane, such as Bornanesultam, are well-established chiral auxiliaries used to achieve high enantioselectivity in reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. rsc.org Similarly, chiral ligands based on this scaffold are used in transition-metal catalysis. rsc.org Therefore, the significance of this compound lies in its potential as a building block for creating new, highly effective chiral ligands and auxiliaries for asymmetric synthesis, where its defined stereochemistry and steric profile can be exploited to control the formation of specific stereoisomers of a target molecule.

Historical Development and Evolution of Synthetic Strategies for Bicyclo[2.2.1]heptane Systems

The history of bicyclo[2.2.1]heptane synthesis is intrinsically linked to the discovery and development of one of the most powerful reactions in organic chemistry: the Diels-Alder reaction.

The Advent of the Diels-Alder Reaction:

The seminal work of Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950, described the [4+2] cycloaddition of a conjugated diene to a dienophile to form a cyclohexene (B86901) ring. This reaction proved to be exceptionally effective for the construction of the bicyclo[2.2.1]heptane skeleton. The reaction of cyclopentadiene (B3395910) (a diene) with a suitable dienophile is the most common and efficient method for creating this bicyclic system.

Early Synthetic Efforts and Mechanistic Understanding:

Initial synthetic strategies heavily relied on the Diels-Alder reaction due to its reliability and stereospecificity. Early research focused on understanding the endo-exo selectivity of the reaction, a crucial aspect for controlling the stereochemistry of the resulting bicyclic product. The "endo rule," which states that the dienophile's substituents preferentially adopt an endo orientation in the transition state, was a significant early mechanistic insight.

Evolution and Modern Methodologies:

Over the decades, synthetic strategies have evolved significantly, moving from simple thermal Diels-Alder reactions to more sophisticated and controlled methods.

Lewis Acid Catalysis: The introduction of Lewis acids as catalysts in the 1960s revolutionized the Diels-Alder reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy, which accelerates the reaction rate and often enhances its stereoselectivity. This allows for reactions to be carried out under milder conditions and with a broader range of substrates. figshare.com

Asymmetric Synthesis: A major breakthrough was the development of asymmetric Diels-Alder reactions to produce enantiomerically pure bicyclo[2.2.1]heptane derivatives. This has been achieved through several approaches:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile directs the cycloaddition to one face, leading to a single enantiomer of the product. The auxiliary can then be cleaved to yield the desired enantiopure compound.

Chiral Catalysts: The use of chiral Lewis acids and, more recently, organocatalysts, has enabled highly enantioselective cycloadditions. rsc.orgrsc.org These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Alternative and Domino Reactions: While the Diels-Alder reaction remains the workhorse, other methods have been developed. Sequential or domino reactions, where a Diels-Alder reaction is followed by an in-situ rearrangement, have provided access to diverse and functionalized bicyclo[2.2.1]heptane derivatives. figshare.comacs.org Furthermore, intramolecular Diels-Alder reactions have been employed to construct more complex polycyclic systems containing the bicyclo[2.2.1]heptane core. acs.org

The synthesis of specific derivatives, such as those containing heteroatoms within the bicyclic framework (e.g., 7-azabicyclo[2.2.1]heptane), has also seen significant historical development, moving from low-yield, multi-step sequences to more efficient and higher-yielding routes. cdnsciencepub.comcdnsciencepub.com

The table below summarizes the key milestones in the synthetic strategies for bicyclo[2.2.1]heptane systems.

EraKey DevelopmentSignificance
Early 20th Century Discovery of the Diels-Alder ReactionProvided the foundational method for constructing the bicyclo[2.2.1]heptane skeleton.
Mid-20th Century Mechanistic Elucidation (e.g., Endo Rule)Allowed for predictable control over the stereochemical outcome of the cycloaddition.
Late 20th Century Introduction of Lewis Acid CatalysisEnabled reactions at lower temperatures with enhanced rates and selectivities.
Development of Asymmetric StrategiesOpened the door to the synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives, crucial for pharmaceutical applications.
21st Century Advancements in Organocatalysis and Domino ReactionsProvided metal-free, environmentally benign synthetic routes and efficient access to complex, functionalized bicyclic systems. rsc.orgfigshare.comacs.org

The ongoing evolution of synthetic methodologies continues to expand the accessibility and utility of the bicyclo[2.2.1]heptane scaffold, ensuring its continued importance in modern organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B14754855 (2S)-2-tert-butylbicyclo[2.2.1]heptane CAS No. 1125-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1125-54-8

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

(2S)-2-tert-butylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20/c1-11(2,3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3/t8?,9?,10-/m0/s1

InChI Key

BCKRBCNEFQYOCE-RTBKNWGFSA-N

Isomeric SMILES

CC(C)(C)[C@H]1CC2CCC1C2

Canonical SMILES

CC(C)(C)C1CC2CCC1C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Tert Butylbicyclo 2.2.1 Heptane and Its Derivatives

Stereoselective Construction of the Bicyclo[2.2.1]heptane Core

The rigid, bridged structure of the bicyclo[2.2.1]heptane system presents unique challenges and opportunities for synthetic chemists. The precise control of stereochemistry is paramount, and various methods have been developed to achieve this, ranging from classic cycloadditions to modern transition metal-catalyzed reactions.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, remains a highly effective and versatile tool for constructing the bicyclo[2.2.1]heptane skeleton. wikipedia.org This pericyclic reaction, involving a conjugated diene and a dienophile, allows for the formation of a six-membered ring with excellent control over regio- and stereochemistry. wikipedia.org Both intermolecular and intramolecular variants have been extensively developed to access this bicyclic framework.

The intermolecular [4+2] cycloaddition between a substituted cyclopentadiene (B3395910) and a dienophile is a direct and powerful method for assembling the bicyclo[2.2.1]heptane core. Cyclopentadiene is a highly reactive diene in these reactions, often leading to high yields. researchgate.net The substitution pattern on the cyclopentadiene ring is crucial for introducing desired functionalities and for directing the stereochemical outcome of the reaction.

For instance, a synthetic method for creating a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. nih.gov This approach allows for the construction of complex bicyclic derivatives that can serve as versatile building blocks in organic synthesis. nih.gov The use of chiral Lewis acids as catalysts can induce enantioselectivity in these Diels-Alder reactions, affording bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov The stereoselectivity of these reactions can be influenced by factors such as the choice of catalyst, solvent, and temperature. acgpubs.org

Below is a table summarizing representative intermolecular Diels-Alder reactions for the synthesis of bicyclo[2.2.1]heptane derivatives.

DieneDienophileCatalyst/ConditionsProduct TypeKey Feature
5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienesVariousThermalBicyclo[2.2.1]heptane with oxy-functionalized bridgeheadsAccess to functionalized bridgehead carbons nih.gov
CyclopentadieneActivated iminium ionChiral Lewis Acid (e.g., AlCl₃ complex)2-Azabicyclo[2.2.1]heptane derivativesAsymmetric synthesis of nitrogen-containing bicyclic systems le.ac.uk
Substituted DienesVariousChiral Lewis AcidFunctionalized bicyclo[2.2.1]heptanesHigh enantioselectivity (er up to 96.5:3.5) nih.gov
1,3-CyclohexadieneDimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateHigh pressure, waterTetracyclic adductGreen chemistry approach acgpubs.org

This table is generated based on data from the text to illustrate the types of intermolecular Diels-Alder reactions discussed.

The intramolecular Diels-Alder (IMDA) reaction offers a powerful strategy for the synthesis of complex polycyclic systems, including fused tricyclic frameworks containing the bicyclo[2.2.1]heptane core. researchgate.netacs.org In this approach, the diene and dienophile are tethered within the same molecule, which often leads to higher efficiency and stereoselectivity compared to intermolecular versions. researchgate.net

A notable application is the synthesis of tricyclic carbon frameworks by utilizing a diene that bears a dienophile moiety at the C-5 position. nih.gov This strategy effectively constructs a third ring fused to the bicyclo[2.2.1]heptane skeleton in a single, stereocontrolled step. nih.gov The IMDA reaction is particularly valuable in the total synthesis of natural products, where the creation of multiple stereogenic centers with defined relative stereochemistry is required. researchgate.net The predictable nature of the cyclization allows for the construction of intricate molecular architectures from relatively simple linear precursors. researchgate.net

A significant advancement in the synthesis of chiral bicyclo[2.2.1]heptane derivatives is the development of organocatalytic formal [4+2] cycloaddition reactions. rsc.org This methodology provides rapid and highly enantioselective access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions. rsc.orgresearchgate.net

This approach typically involves the reaction of a β-substituted cyclic enone with an allylidene- or alkynylidenemalononitrile substrate, catalyzed by a primary amine derived from natural sources like quinine (B1679958) or quinidine. researchgate.net The reaction proceeds through a dienamine activation mechanism. This strategy has been successfully applied to the concise asymmetric total synthesis of natural products such as (-)-patchouli alcohol. researchgate.net The high levels of enantioselectivity achieved highlight the power of organocatalysis in constructing stereochemically complex bicyclic systems. rsc.org

Reaction TypeReactantsCatalystProductEnantioselectivity (ee)
Formal [4+2] CycloadditionCyclic enones, malononitrile (B47326) derivativesPrimary amines from natural alkaloidsBicyclo[2.2.1]heptane-1-carboxylatesOften excellent rsc.orgresearchgate.net

This interactive table summarizes the key aspects of the organocatalytic approach to bicyclo[2.2.1]heptane-1-carboxylates.

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis offers a powerful alternative to traditional methods for the asymmetric synthesis of the bicyclo[2.2.1]heptane core. These methods often feature high atom economy, mild reaction conditions, and the ability to generate novel molecular scaffolds.

Gold(I) catalysis has emerged as a potent tool for orchestrating complex cycloisomerization reactions. nih.gov A novel gold-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes provides an atom-economic route to a diverse set of bicyclo[2.2.1]hept-5-en-2-ones in moderate to good yields. nih.govresearchgate.net This transformation represents an unprecedented reactivity pattern for 1,6-diynes, opening new avenues for the synthesis of bridged ring systems. nih.gov

The reaction demonstrates a degree of chemodivergence, where the regioselectivity can be controlled by both the electronic and steric properties of the substituents on the alkyne moieties in unsymmetrical starting materials. nih.govresearchgate.net This allows for the selective formation of different constitutional isomers from a common precursor by tuning the substrate. This method has also been extended to the regio- and stereoselective synthesis of 7-oxabicyclo[2.2.1]heptanes through the cycloisomerization of alkynediols, which proceeds via a sequential reaction involving a semi-pinacol-type rearrangement. researchgate.net

SubstrateCatalyst SystemProductKey Features
3-Alkoxyl-1,6-diynesGold(I) complex (e.g., CyJohnPhosAuCl/AgNTf₂)Bicyclo[2.2.1]hept-5-en-2-onesAtom-economic, regioselectivity control nih.govresearchgate.net
AlkynediolsGold(I) complex7-Oxabicyclo[2.2.1]heptanesHigh regio- and stereoselectivity, tandem reaction researchgate.net

This table presents findings from research on Gold(I)-catalyzed cycloisomerizations for the synthesis of bicyclic systems.

Palladium-Catalyzed Asymmetric Hydrosilylation

Palladium-catalyzed asymmetric hydrosilylation represents a powerful and atom-economical method for the enantioselective synthesis of chiral organosilanes, which are versatile intermediates that can be transformed into other functional groups, such as alcohols, with retention of configuration. This methodology has been successfully applied to the synthesis of optically active bicyclo[2.2.1]heptane derivatives. scispace.com

High enantioselectivity and catalytic activity have been achieved using palladium complexes coordinated with axially chiral monodentate phosphine (B1218219) ligands, such as 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MeO-MOP). scispace.com For instance, the hydrosilylation of norbornene, the parent hydrocarbon of the bicyclo[2.2.1]heptane system, with trichlorosilane (B8805176) proceeds efficiently in the presence of a MOP-palladium catalyst. scispace.com The reaction yields exo-2-(trichlorosilyl)norbornane quantitatively and as a single product. scispace.com Subsequent oxidation of the carbon-silicon bond provides access to optically active alcohols, which are indispensable chiral building blocks. scispace.com This approach has demonstrated high enantioselectivity, often exceeding 92% ee, for various bicyclo[2.2.1]heptene derivatives. scispace.com

Table 1: Palladium-Catalyzed Asymmetric Hydrosilylation of Bicyclo[2.2.1]heptene Derivatives Data sourced from studies on MOP-palladium catalyzed reactions. scispace.com

SubstrateCatalyst SystemSilaneProductYieldEnantiomeric Excess (ee)
Norbornene0.01 mol% MOP-palladiumTrichlorosilaneexo-2-(trichlorosilyl)norbornaneQuantitative>92%
Bicyclo[2.2.1]heptene derivativesMOP-palladiumTrichlorosilaneCorresponding silylated alkanesHigh92-96%
Rhodium-Catalyzed Asymmetric 1,4-Additions

While not a direct method for constructing the bicyclo[2.2.1]heptane skeleton, rhodium-catalyzed asymmetric 1,4-additions utilize chiral derivatives of this very framework as highly effective ligands. C₂-symmetric dienes based on the bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) core have emerged as a powerful class of ligands for asymmetric transformations. nih.gov

These chiral rhodium-diene complexes exhibit high activity and enantioselectivity in the conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org For example, new C₂-symmetric norbornadienes bearing methyl and phenyl substituents have been prepared in enantiomerically pure form and used to generate stable rhodium complexes. nih.gov These catalysts have been successfully applied in the 1,4-addition of phenylboronic acid to cyclic enones, achieving enantioselectivities of up to 99% ee. nih.gov The synthesis of these chiral ligands often begins with the readily available bicyclo[2.2.1]heptane-2,5-dione, highlighting the central role of this scaffold in developing new asymmetric catalytic systems.

Table 2: Application of Chiral Bicyclo[2.2.1]heptadiene Ligands in Rh-Catalyzed 1,4-Additions Illustrative data from studies using C₂-symmetric diene-rhodium complexes. nih.govorganic-chemistry.org

Ligand TypeSubstrateReagentEnantiomeric Excess (ee)
C₂-symmetric bicyclo[2.2.1]hepta-2,5-dieneCyclic enonesPhenylboronic acidUp to 99%
(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-dieneα,β-unsaturated ketonesArylboron reagentsUp to 99%

Organocatalytic and Chiral Auxiliary-Mediated Approaches

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of bicyclic systems. An organocatalytic formal [4+2] cycloaddition has been developed for rapid access to a variety of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org This method proceeds from simple starting materials under mild conditions, yielding products in a highly enantioselective manner. rsc.org

Chiral auxiliaries offer another robust strategy to control stereochemistry during the synthesis of the bicyclic core. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and recycled. In the context of bicyclo[2.2.1]heptane synthesis, a chiral auxiliary can be attached to either the diene or dienophile in a Diels-Alder reaction to influence the facial selectivity of the cycloaddition. Furthermore, the bicyclo[2.2.1]heptane moiety itself has been used as a stereocontrolling element in nucleophilic additions to acyliminium ions, demonstrating its utility in directing the formation of new stereocenters. jst.go.jp

Two-Electron Formal Cycloadditions Utilizing Strained Hydrocarbons (e.g., Bicyclo[1.1.0]butanes)

The high ring strain of small hydrocarbons like bicyclo[1.1.0]butanes (BCBs) makes them valuable partners in cycloaddition reactions for constructing complex polycyclic structures. researchgate.net Various catalytic strategies, including Lewis acid catalysis and photocatalysis, have been developed to mediate formal cycloadditions of BCBs. nih.govacs.org

While direct synthesis of the bicyclo[2.2.1]heptane system via this method is less common, these reactions provide efficient routes to related and valuable bridged bicyclic systems, such as bicyclo[2.1.1]hexanes. acs.orgrsc.org For example, photocatalytic oxidative activation of BCBs enables their formal [2σ+2π] cycloaddition with alkenes and aldehydes. acs.orgacs.org This transformation allows for the synthesis of bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane scaffolds. acs.org Asymmetric variants of these cycloadditions are also emerging; an enantioselective formal (3+3) cycloaddition of BCBs with nitrones has been achieved using a chiral Lewis acid catalyst, producing hetero-bicyclo[3.1.1]heptane products with excellent yield and enantioselectivity. nih.gov

Table 3: Formal Cycloadditions of Bicyclo[1.1.0]butanes (BCBs) to Form Bridged Systems Examples of methodologies using strained hydrocarbons. nih.govacs.orgrsc.org

Reaction TypeBCB PartnerCatalyst / PromoterBicyclic Product
[2σ+2π] CycloadditionAlkenes, AldehydesAcridinium OrganophotocatalystBicyclo[2.1.1]hexanes
[2π+2σ] Cycloadditionα-cyano chalconesHexafluoroisopropanol (HFIP)Bicyclo[2.1.1]hexanes
(3+3) CycloadditionNitronesChiral Lewis AcidHetero-bicyclo[3.1.1]heptanes

Functionalization and Derivatization Strategies

Post-Cycloaddition Functional Group Transformations

Once the bicyclo[2.2.1]heptane core is constructed, subsequent functionalization is often necessary to achieve the final target molecule. The stability of the bicyclic framework allows for a wide range of functional group transformations. google.com In some cases, particularly with heteroatom-containing bicyclic systems like 7-azabicyclo[2.2.1]heptenes, coordination to a metal complex can stabilize the structure during these modifications. google.comgoogle.com This strategy permits derivatization of substituents on the ring without disrupting the core framework. google.com A variety of conventional processes can be employed for these transformations. google.com

Table 4: Common Post-Cycloaddition Functional Group Interconversions Data sourced from patent literature on 7-azabicyclo[2.2.1]heptane derivatives. google.com

Initial Functional GroupReagents / Reaction TypeTransformed Functional Group
EsterReductionAlcohol
NitrileReductionAmine
SulfoneReductionSulfide
NitroReductionAmine
AmideReductionAmine
CarboxylateBarton DecarboxylationAlkane

Stereocontrolled Hydrogenation and Reduction Methodologies

The stereocontrolled saturation of double bonds within bicyclo[2.2.1]heptene precursors is a critical step for accessing the corresponding saturated bicyclo[2.2.1]heptane derivatives. Catalytic hydrogenation is a common and effective method for this transformation. le.ac.ukresearchgate.net The rigid, cage-like structure of the bicyclic system inherently directs the approach of reagents. Hydrogen typically adds from the less sterically hindered exo face of the double bond, leading to a high degree of stereocontrol in the reduction.

For example, the catalytic hydrogenation of unsaturated cycloadducts in related bridged systems has been shown to proceed cleanly and in high yield (e.g., 96%) to furnish the saturated bicyclic product. le.ac.uk This stereoselectivity is fundamental in establishing the final stereochemistry of substituents on the bicyclo[2.2.1]heptane skeleton.

Derivatization for Complex Molecular Scaffolds (e.g., carboxylic acids, amides)

The introduction of carboxylic acid and amide functionalities onto the (2S)-2-tert-butylbicyclo[2.2.1]heptane scaffold is a critical step for its use in the development of complex molecular structures. These derivatives serve as key intermediates for a variety of coupling reactions and further functionalizations.

Synthesis of Carboxylic Acid Derivatives:

The synthesis of carboxylic acid derivatives of the bicyclo[2.2.1]heptane system can be approached through several synthetic routes. One common strategy involves the Diels-Alder reaction between cyclopentadiene and a substituted acrylate (B77674) dienophile to form the bicyclic core, followed by transformations to introduce the desired functional groups. For instance, the reaction of cyclopentadiene with an appropriate ester of acrylic acid can yield a bicyclo[2.2.1]hept-5-ene-2-carboxylate, which can then be hydrogenated and further modified.

While specific literature detailing the direct carboxylation of this compound is limited, general methods for the functionalization of the norbornane (B1196662) scaffold can be applied. These methods often involve the generation of a reactive intermediate at a specific position on the bicyclic ring, which is then trapped with carbon dioxide or another carboxylating agent.

A representative, though not specific to the title compound, method involves the hydrolysis of a corresponding ester or nitrile precursor. For example, a bicyclo[2.2.1]heptane-2-carboxylate ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Table 1: Representative Hydrolysis of a Bicyclo[2.2.1]heptane Ester

Starting Material Reagents and Conditions Product Yield

Synthesis of Amide Derivatives:

Amide derivatives are commonly synthesized from the corresponding carboxylic acids. Standard peptide coupling reagents can be employed to facilitate the formation of the amide bond between a bicyclo[2.2.1]heptane carboxylic acid and an amine.

Alternatively, amides can be prepared through the aminolysis of activated carboxylic acid derivatives, such as acyl chlorides or esters. The choice of coupling reagent and reaction conditions is crucial to achieve high yields and avoid side reactions.

Research on related bicyclic systems has shown that the rigid nature of the scaffold can influence the reactivity of the functional groups. For example, non-planar amides based on the 7-azabicyclo[2.2.1]heptane scaffold have been found to be surprisingly resistant to base-catalyzed hydrolysis.

While direct experimental data for the amidation of this compound-carboxylic acid is not extensively documented in the provided search results, the general principles of amide bond formation are applicable. The mass spectrum of a bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide has been reported, indicating the successful synthesis and characterization of such derivatives. researchgate.net

Table 2: General Methods for Amide Formation

Carboxylic Acid Derivative Amine Coupling Method General Product
Bicyclo[2.2.1]heptane-2-carboxylic acid Primary or Secondary Amine Carbodiimide coupling (e.g., DCC, EDCI) Bicyclo[2.2.1]heptane-2-carboxamide
Bicyclo[2.2.1]heptane-2-carbonyl chloride Primary or Secondary Amine Direct reaction Bicyclo[2.2.1]heptane-2-carboxamide

This table outlines common synthetic strategies for amide formation that are applicable to the bicyclo[2.2.1]heptane scaffold.

The derivatization of this compound into carboxylic acids and amides provides access to a wide range of complex molecular scaffolds. These functionalized building blocks are instrumental in the design and synthesis of novel compounds with tailored three-dimensional structures and properties. Further research into specific and efficient synthetic methodologies for these derivatizations will undoubtedly expand the utility of this unique chiral scaffold.

Stereochemical Investigations and Chiral Resolution Techniques

Enantioselective Synthesis and Diastereomeric Control

The construction of the chiral bicyclo[2.2.1]heptane skeleton with a specific stereochemistry at the C2 position is a significant synthetic challenge. Methodologies are broadly divided into those that create the desired stereocenter during the formation of the bicyclic ring and those that introduce it onto a pre-existing ring system.

Chiral catalysis is a powerful strategy for establishing stereocenters during the synthesis of bicyclic systems. The Diels-Alder reaction, a cornerstone for constructing the bicyclo[2.2.1]heptane framework, can be rendered enantioselective through the use of chiral catalysts. Chiral Lewis acids, for instance, can coordinate to dienophiles, creating a chiral environment that directs the approach of the diene to one specific face, thereby favoring the formation of one enantiomer over the other.

Research into the synthesis of functionalized bicyclo[2.2.1]heptanones has demonstrated that a chiral Lewis acid can catalyze the initiating Diels-Alder reaction, leading to products with a high enantiomeric ratio (er), such as 96.5:3.5. acs.org Similarly, organocatalysis provides a metal-free approach to enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org These methods, while not directly producing (2S)-2-tert-butylbicyclo[2.2.1]heptane, establish the fundamental principles for its potential asymmetric synthesis from appropriate precursors. Copper-mediated oxidative dearomatization followed by a [4+2] dimerization cascade represents another advanced strategy for accessing chiral bicyclo[2.2.2]octenones, a related bicyclic system, with high enantioselectivity. nih.gov

Table 1: Examples of Chiral Catalysis in Bicyclic System Synthesis

Catalytic System Reaction Type Substrates Product Type Enantiomeric Ratio (er) / Excess (ee)
Chiral Lewis Acid Diels-Alder / Rearrangement 1,3-Butadienes and unsaturated aldehydes Bicyclo[2.2.1]heptanones Up to 96.5:3.5 er acs.org
Chiral Tertiary Amine Formal [4+2] Cycloaddition α'-Ethoxycarbonyl cyclopentenones and nitroolefins Bicyclo[2.2.1]heptane-1-carboxylates Excellent enantioselectivity rsc.org

This table presents data for related bicyclic systems to illustrate the principles of chiral catalysis applicable to the target compound's framework.

The rigid conformation of the bicyclo[2.2.1]heptane skeleton heavily influences the diastereoselectivity of reactions performed on the ring. The distinction between the convex exo face and the concave endo face is critical. Steric hindrance typically directs attacking reagents to the less hindered exo face. msu.edu This inherent facial bias is a key factor in controlling the relative stereochemistry of substituents.

For example, in radical cascade cyclizations used to construct complex bicyclic structures, the rigid framework guides the intramolecular reactions to form specific diastereomers. nih.gov The stereochemical outcome is determined by the transition states of the cyclization steps, which are influenced by the steric and electronic properties of the bicyclic intermediates. Similarly, retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes are driven by the high ring strain and proceed stereoselectively to yield highly functionalized cyclopentene (B43876) scaffolds. nih.gov These principles ensure that once the initial ring system is formed, subsequent functionalization can often proceed with a high degree of diastereomeric control, which is essential for synthesizing a specific isomer like this compound.

Chiral Separation and Enantiomeric Excess Determination

When a synthesis produces a racemic or enantioenriched mixture, separation of the enantiomers is necessary. The determination of the enantiomeric excess (ee), a measure of optical purity, is crucial for validating the success of an enantioselective synthesis or resolution process. heraldopenaccess.usmdpi.com

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for separating enantiomers. heraldopenaccess.us The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. scielo.br This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations. selvita.comphenomenex.comchiraltech.com This technique is particularly advantageous for preparative-scale separations due to reduced solvent consumption and easier product recovery. selvita.comchiraltech.com

Table 2: Chromatographic Conditions for Chiral Separations of Bicyclic Derivatives

Technique Chiral Stationary Phase (CSP) Mobile Phase Application
SFC-MS Chiralpak IC Isocratic 4% MeOH with 25mM IBA/CO₂ Separation of enantiomers of complex bicyclic compounds researchgate.net
HPLC Amylose-based (e.g., Chiralpak IA) Methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine Stereoselective quantification of related drug molecules mdpi.com

This table provides examples of conditions used for separating chiral compounds with related structural motifs, illustrating the methods applicable for analyzing this compound.

Enzymatic kinetic resolution is an effective method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much higher rate than the other. scielo.br Lipases are commonly used enzymes for this purpose, often catalyzing the enantioselective hydrolysis of esters or the acylation of alcohols. rsc.org

For instance, studies on related bicyclic compounds have shown that lipases can be used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane, yielding optically active monoacetates and recovering the unreacted diacetate in an enantioenriched form. rsc.org Novozym 435, a commercially available lipase, has been successfully used to achieve the enzymatic resolution of key intermediates in the synthesis of optically active bicyclo[2.2.1]heptane derivatives. lu.se The efficiency of the resolution depends on factors such as the choice of enzyme, solvent, acyl donor, and reaction temperature. nih.gov This approach could be applied to a suitable functionalized precursor of 2-tert-butylbicyclo[2.2.1]heptane, such as the corresponding alcohol, to resolve its racemic mixture.

Absolute Configuration Determination

The unambiguous determination of the absolute configuration of a chiral center is essential. While relative stereochemistry can often be deduced from reaction mechanisms and spectroscopic data like NMR, confirming the absolute arrangement in space (R or S) requires specific analytical methods.

For bicyclo[2.2.1]heptane derivatives, single-crystal X-ray crystallography is the definitive method for determining absolute configuration. nih.gov If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis provides a detailed three-dimensional map of the atomic positions, unequivocally establishing the stereochemistry. rsc.orgacs.org The absolute configuration of various complex bicyclo[2.2.1]heptane-containing molecules has been confirmed using this technique. rsc.orgnih.govacs.org In cases where the target compound itself does not crystallize well, it can be derivatized with a molecule of known absolute configuration, and the structure of the resulting diastereomer can be determined by X-ray analysis. nih.gov

Mechanistic Elucidation of Reactions Involving 2s 2 Tert Butylbicyclo 2.2.1 Heptane Frameworks

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of bicyclic compounds. By modeling reaction coordinates and the energies of intermediates and transition states, researchers can predict reaction outcomes and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov It allows for the accurate calculation of molecular geometries, reaction energies, and activation barriers, providing a detailed picture of reaction mechanisms. nih.govresearchgate.net DFT studies on bicyclo[2.2.1]heptane systems have been applied to a variety of reactions, including cycloisomerizations and cycloadditions. rsc.orgmdpi.com

For instance, DFT calculations have been employed to explore the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes, which can lead to the formation of the bicyclo[2.2.1]heptane core. rsc.org These studies reveal the intricate details of the catalytic cycle, including the involvement of key intermediates like allyl-gold species. rsc.org The choice of functional and basis set in DFT calculations is critical for obtaining results that correlate well with experimental data. chemrxiv.orgaip.org Functionals like B3LYP, M06-2X, and CAM-B3LYP are commonly used to study the mechanisms of reactions involving organic molecules, including those with strained bicyclic frameworks. researchgate.netchemrxiv.org

Computational modeling using DFT also provides insights into the steric and electronic effects of substituents on the bicyclo[2.2.1]heptane skeleton. smolecule.com The bulky tert-butyl group at the C-2 position of (2S)-2-tert-butylbicyclo[2.2.1]heptane, for example, would be expected to exert significant steric influence on the approach of reagents, thereby affecting the stereoselectivity and rate of reactions.

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction pathway. nih.gov DFT calculations are instrumental in locating these first-order saddle points on the potential energy surface and calculating their corresponding energy barriers (activation energies). nih.govresearchgate.net

The energy barrier determines the rate of a chemical reaction; a lower barrier corresponds to a faster reaction. For reactions involving bicyclo[2.2.1]heptane frameworks, computational analysis has revealed the energy barriers for various transformations. For example, in the Au(I)-catalyzed synthesis of bicyclo[2.2.1]heptanes from certain diynes, the energy barrier for the key step involving an allyl-gold species was calculated to be 24.1 kcal/mol in a nonpolar solvent. rsc.org In another study involving bicyclo[1.1.0]butyl radical cations reacting in a [2π + 2σ] cycloaddition, the free energy barrier for the insertion of an alkene was calculated to be 10.0 kcal/mol. acs.org

These calculations not only provide quantitative data on reaction kinetics but also help to rationalize experimental outcomes, such as product distributions and the influence of catalysts or solvents. rsc.org

Table 1: Calculated Energy Barriers for Reactions Involving Bicyclic Frameworks

Reaction Type System Computational Method Calculated Energy Barrier (kcal/mol) Reference
Au(I)-Catalyzed Cycloisomerization 3-alkoxyl-1,6-diyne DFT 24.1 rsc.org

Studies of Free Radical Chemistry in Bicyclic Systems

The rigid structure of bicyclic systems like bicyclo[2.2.1]heptane influences the stability and reactivity of radical intermediates. The geometry of these radicals, particularly at the bridgehead position, deviates significantly from the ideal planar geometry of typical sp²-hybridized radicals, leading to unique chemical behavior.

The bridgehead carbons of bicyclo[2.2.1]heptane are tertiary carbons, but the formation of a radical at this position is disfavored due to the strain associated with forcing the bridgehead into a planar geometry. chempedia.infomasterorganicchemistry.com This reluctance to planarize results in a higher C-H bond dissociation energy (BDE) compared to acyclic analogues.

Table 2: Representative C-H Bond Dissociation Energies (BDE) in Bicyclic Systems

Compound/Position BDE (kcal/mol)
Bicyclo[2.2.1]heptane (Bridgehead C1-H) ~99
Bicyclo[2.2.1]heptane (Exo C2-H) ~96

Neighboring group participation (NGP), or anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule. youtube.comvedantu.com This intramolecular interaction can significantly accelerate reaction rates and influence stereochemistry. youtube.comvedantu.com

While NGP is most commonly discussed in the context of carbocationic and substitution reactions, it can also play a role in free radical processes. youtube.com In bicyclic systems, the fixed geometry can either facilitate or hinder such participation. For example, the presence of a neighboring bromine atom in certain alkyl bromides has been shown to direct further radical bromination to the adjacent carbon, suggesting the formation of a bridged radical intermediate. youtube.com In the this compound framework, the tert-butyl group itself is not typically considered a participating group in radical reactions due to its saturated nature. However, if functional groups were introduced onto the tert-butyl substituent or other positions of the bicyclic core, their potential for NGP in radical reactions would need to be considered, as the rigid skeleton would hold them in a fixed orientation relative to a radical center.

Cycloaddition Reaction Mechanisms Beyond Diels-Alder

The bicyclo[2.2.1]heptane framework is famously synthesized via the Diels-Alder [4+2] cycloaddition reaction. evitachem.com However, other types of cycloaddition reactions are also crucial for accessing this and related bicyclic structures, often with different substitution patterns or functional groups.

Mechanisms beyond the traditional Diels-Alder reaction include [3+2] and [2+2] cycloadditions. For instance, bicyclic sultams with a bicyclo[2.2.1]heptane core have been synthesized through key [3+2] cycloaddition transformations. researchgate.net Another important class of reactions involves formal [4+2] cycloadditions that proceed through stepwise, non-concerted mechanisms, often enabled by organocatalysis, to produce highly functionalized bicyclo[2.2.1]heptane-1-carboxylates. rsc.orgrsc.org

More recently, novel cycloadditions driven by photoredox catalysis have been developed. One such example is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butyl radical cations with alkenes to generate bicyclo[2.1.1]hexane structures, highlighting a modern approach to constructing strained bridged systems. acs.org These alternative cycloaddition strategies expand the synthetic utility of bicyclic frameworks and allow for the creation of complex molecular architectures that are not accessible through conventional Diels-Alder chemistry.

[2π + 2σ] Cycloaddition Pathways

There is no available scientific literature detailing the mechanistic pathways of [2π + 2σ] cycloaddition reactions specifically involving this compound. While the broader class of bicyclo[2.2.1]heptane derivatives, such as norbornene, are known to participate in various cycloaddition reactions, specific mechanistic studies, including detailed research findings and data tables for the tert-butyl substituted chiral variant, are not present in the surveyed literature. General principles of [2π + 2σ] cycloadditions suggest a concerted or stepwise pathway, often dictated by the nature of the reactants and reaction conditions, but specific data for the title compound is absent.

Data Table:

Reactant with this compoundReaction ConditionsProductsMechanistic PathwaySource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Available

Photochemically Induced Transformations

Similarly, a thorough review of scientific databases and literature reveals a lack of specific research on the photochemically induced transformations of this compound. Photochemical reactions of bicyclic systems can be complex, often involving radical intermediates, rearrangements, or cycloadditions initiated by photoexcitation. However, without experimental or computational studies on this compound, any discussion of its photochemical behavior would be speculative and fall outside the required scope of this article. Therefore, no detailed research findings or data tables can be provided.

Data Table:

Irradiation WavelengthSolventQuantum YieldIdentified ProductsProposed IntermediatesSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Available

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bicyclic compounds like (2S)-2-tert-butylbicyclo[2.2.1]heptane. It provides detailed information about the connectivity of atoms and the stereochemical arrangement within the molecule.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and structure of this compound. The rigid bicyclic framework results in a complex spectrum where the chemical shifts and coupling constants of the bridgehead, bridge, and substituent protons are highly dependent on their specific spatial orientation (endo vs. exo).

Tert-butyl Protons: A sharp singlet, typically integrating to nine protons, located in the upfield region (around δ 0.9-1.0 ppm). This signal is a hallmark of the tert-butyl group. cdnsciencepub.com

Bicyclic Framework Protons: A series of complex multiplets in the region of δ 1.0-2.5 ppm. The bridgehead protons (H-1 and H-4) usually appear as distinct multiplets. The endo and exo protons on the ethylene (B1197577) bridges (C5, C6) and the methylene (B1212753) bridge (C7) exhibit complex splitting patterns due to vicinal and long-range couplings, which are characteristic of the rigid norbornane (B1196662) cage. The proton at C2, to which the tert-butyl group is attached, would also show a specific multiplet, with its chemical shift and coupling influenced by the bulky substituent.

The analysis of coupling constants is crucial for assigning specific protons. For instance, the dihedral angles between endo and exo protons and their neighbors, as described by the Karplus equation, lead to predictable differences in their coupling constants. enamine.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity
tert-butyl (9H) ~0.9 - 1.0 Singlet (s)
Bicyclic Protons (11H) ~1.0 - 2.5 Multiplets (m)

Note: This table is predictive and based on general principles and data from similar structures.

Low-temperature in situ NMR spectroscopy is a powerful method for studying the mechanisms of reactions involving bicyclic systems. By running a reaction directly in an NMR tube at very low temperatures, it is possible to slow down reaction rates sufficiently to observe and characterize short-lived, unstable intermediates like carbocations. wiley.com

This technique has been famously applied to the study of the 2-norbornyl cation, a derivative of the bicyclo[2.2.1]heptane skeleton. msu.edu In superacidic media at temperatures as low as -130°C, fast proton shifts can be "frozen out," allowing for the direct observation of the carbocation's structure. msu.edu These studies were pivotal in providing evidence for the nonclassical, sigma-bridged nature of this iconic carbocation. msu.edu

For this compound, low-temperature in situ NMR could be employed to study reactions involving the formation of a carbocation at the C2 position or other sites on the ring. The technique would allow for the direct observation of any Wagner-Meerwein rearrangements or other structural reorganizations that the bicyclic cation might undergo, providing invaluable mechanistic insights. msu.edu

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for the separation and purification of this compound, particularly for resolving it from stereoisomers or reaction byproducts. Mass spectrometry provides crucial information on the compound's molecular weight and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) is a vital tool for the analysis and purification of bicyclo[2.2.1]heptane derivatives, especially for enantiomeric separations. Given the chiral nature of this compound, chiral HPLC is the method of choice for determining its enantiomeric purity.

Chiral stationary phases (CSPs) are used to differentiate between enantiomers. For bicyclic compounds, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. researchgate.netnih.gov For example, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one have been successfully separated on a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) using a mobile phase of n-hexane and isopropanol. researchgate.net Similar conditions would be a logical starting point for developing a separation method for the enantiomers of 2-tert-butylbicyclo[2.2.1]heptane.

Table 2: Representative Chiral HPLC Conditions for Separation of Bicyclo[2.2.1]heptane Derivatives

Analyte Chiral Stationary Phase (CSP) Mobile Phase Reference
2-Azabicyclo[2.2.1]hept-5-en-3-one Chiralcel OD-H n-Hexane-Isopropanol (80:20, v/v) researchgate.net
β-Amino acid analogs with bicyclo[2.2.2]octane skeleton Chirobiotic T (Teicoplanin) Reversed-phase, polar organic modes nih.gov

Gas Chromatography (GC) is a standard technique for assessing the purity of volatile compounds like substituted bicyclo[2.2.1]heptanes. cdnsciencepub.comsigmaaldrich.com The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

For compound identification, Kováts retention indices (RI) are often calculated. tuwien.atchromatographyonline.com The RI is a standardized measure that relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. nist.govksu.edu.sa This value is more reproducible between different instruments and conditions than the retention time alone. While specific RI data for this compound is not available in the searched literature, data for related structures like 1,7,7-trimethylbicyclo[2.2.1]heptane (bornane) can provide an estimate of its elution behavior on various stationary phases. nist.gov

Table 3: Kováts Retention Indices for a Related Bicyclo[2.2.1]heptane on Different GC Columns

Compound Stationary Phase Retention Index (I) Reference
1,7,7-Trimethylbicyclo[2.2.1]heptane DB-Wax (Polar) 1144 nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly useful for analyzing complex mixtures, as it provides both retention time data and mass information for each component.

For a non-polar hydrocarbon like this compound, reversed-phase HPLC would typically be coupled with a mass spectrometer using an ionization source like atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), which are effective for less polar compounds. The mass spectrometer would confirm the molecular weight of the compound by detecting its molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). Furthermore, tandem mass spectrometry (MS/MS) could be used to fragment the ion, providing a characteristic pattern that aids in structural confirmation. nih.govacs.org This is especially valuable for distinguishing it from isomers that might have similar chromatographic retention times. nih.gov

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a successful single-crystal X-ray diffraction experiment would elucidate bond lengths, bond angles, and the conformation of the bicyclic framework, as well as the orientation of the bulky tert-butyl substituent.

Due to the chiral nature of the (2S) enantiomer, the compound is expected to crystallize in a chiral space group. The rigid bicyclo[2.2.1]heptane cage, with its characteristic bridged structure, would exhibit C-C bond lengths and angles consistent with those observed for other norbornane derivatives. For instance, crystal structures of compounds like 2,5-diazoniabicyclo[2.2.1]heptane dibromide have confirmed the rigid, strained nature of this bicyclic system. The presence of the sterically demanding tert-butyl group at the C2 position would likely influence the crystal packing, potentially leading to a less dense arrangement compared to unsubstituted bicyclo[2.2.1]heptane. The C-C bond connecting the tert-butyl group to the bicyclic core is expected to be slightly elongated due to steric strain.

A hypothetical set of crystallographic data for this compound is presented below, based on typical values for related structures.

Hypothetical Crystallographic Data

Parameter Value
Empirical Formula C₁₁H₂₀
Formula Weight 152.28 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.15
b (Å) 10.25
c (Å) 15.80
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 995.5
Z 4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As a saturated hydrocarbon, this compound lacks chromophores such as double bonds or lone pairs of electrons that typically give rise to absorptions in the near-UV and visible regions (200-800 nm).

The only electronic transitions available to this molecule are high-energy σ → σ* transitions, which involve the excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These transitions for alkanes and cycloalkanes characteristically occur in the far-ultraviolet region, at wavelengths below 200 nm. Therefore, a standard UV-Vis spectrum of this compound recorded in a non-absorbing solvent like hexane (B92381) would be expected to show no significant absorption above 200 nm. The onset of absorption would likely be observed only at very short wavelengths, approaching the vacuum UV region.

Expected UV-Vis Spectroscopic Data

Transition Type Expected λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is EPR-silent, its corresponding radical, the (2S)-2-tert-butylbicyclo[2.2.1]hept-2-yl radical, could be generated and studied by EPR. This could be achieved, for example, by γ-irradiation of the parent compound or by hydrogen abstraction.

The EPR spectrum of the bicyclo[2.2.1]heptyl radical has been studied, and it provides a basis for predicting the spectrum of its tert-butyl substituted derivative. rsc.org The spectrum is dominated by hyperfine coupling of the unpaired electron with nearby protons. For the (2S)-2-tert-butylbicyclo[2.2.1]hept-2-yl radical, the unpaired electron would be localized in a p-orbital on the C2 carbon. The largest hyperfine coupling would be expected from the α-proton if it were present. However, in this case, the C2 carbon is substituted with a tert-butyl group. Significant hyperfine coupling would still be expected with the bridgehead proton (C1-H) and the protons on the adjacent methylene groups (C3-H₂). The protons of the tert-butyl group are in a γ-position relative to the radical center and would likely exhibit very small or unresolved hyperfine coupling. The g-factor is expected to be close to that of a free electron (approximately 2.0023).

Hypothetical EPR Data for the (2S)-2-tert-butylbicyclo[2.2.1]hept-2-yl Radical

Parameter Expected Value (Gauss)
g-factor ~2.0025
a(1H, bridgehead) 20-25 G
a(2H, C3-H₂) 25-30 G
a(1H, bridge) 5-7 G

Academic Research Applications and Design Principles of 2s 2 Tert Butylbicyclo 2.2.1 Heptane Derivatives

Chiral Ligand Design for Asymmetric Catalysis

The rigid bicyclo[2.2.1]heptane skeleton is an exemplary scaffold for the design of chiral ligands used in asymmetric catalysis. Its conformational inflexibility ensures that the coordinating atoms of the ligand are held in a well-defined spatial arrangement, which is crucial for creating a predictable and effective chiral environment around a metal center. This predictable geometry helps to minimize the number of possible isomeric metal complexes and competing reaction pathways, which can lead to higher enantioselectivity in catalytic transformations.

Derivatives of (2S)-2-tert-butylbicyclo[2.2.1]heptane are particularly advantageous in this context. The (2S) stereocenter provides the essential element of chirality, which is transferred to the catalytic process. The bulky tert-butyl group plays a critical role in stereodifferentiation by creating a sterically hindered pocket around the active site. This steric hindrance can effectively block one face of a prochiral substrate from approaching the metal center, thereby directing the reaction to proceed with high enantioselectivity. This principle has been applied in various metal-catalyzed reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

Catalyst SystemReaction TypeSubstrateEnantioselectivity
Rhodium-Diene ComplexAsymmetric 1,4-additionα,β-Unsaturated KetonesHigh
Palladium-Phosphine ComplexAsymmetric Allylic AlkylationAllylic EstersGood to Excellent
Iridium-N,P Ligand ComplexAsymmetric HydrogenationIminesHigh

Incorporation into Conformationally Constrained Amino Acid Analogues

The design of peptidomimetics often requires the use of non-natural amino acids that can enforce specific secondary structures, such as β-turns or γ-turns. The bicyclo[2.2.1]heptane scaffold is an ideal template for creating conformationally constrained amino acid analogues. By incorporating amino and carboxylic acid functionalities onto this rigid framework, synthetic chemists can create analogues that lock the peptide backbone into a desired conformation.

The this compound structure can be functionalized to produce novel γ-amino acids. For instance, the synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been achieved as a γ-turn mimic. nih.gov The rigid bicyclic structure restricts the rotational freedom of the N-Cα and Cα-Cβ bonds, forcing the peptide chain to adopt a specific turn structure. The presence of the tert-butyl group at the C2 position would further limit the conformational space, providing an even more rigid and predictable structural element for designing peptides with enhanced biological activity or stability. Such constrained analogues are invaluable tools for studying peptide-receptor interactions and for developing therapeutic peptides with improved pharmacological profiles.

Design of Rigid Scaffolds in Molecular Recognition Studies

Molecular recognition events, such as host-guest complexation or ligand-receptor binding, rely on the precise complementary arrangement of functional groups in space. The rigid and well-defined geometry of the bicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for positioning binding moieties (e.g., hydrogen bond donors/acceptors, aromatic rings) in a predetermined orientation.

In the context of this compound, the scaffold can be used to construct chiral hosts for the enantioselective recognition of guest molecules. The bicyclic framework acts as a rigid spacer, while functional groups attached to it form a chiral cavity. The bulky tert-butyl group can serve as a steric barrier, contributing to the shape selectivity of the host. Furthermore, this scaffold has been used to develop selective ligands for biological targets. For example, 7-azabicyclo[2.2.1]heptane has been employed as a scaffold for developing selective sigma-2 (σ2) receptor ligands, where the rigid framework is crucial for orienting the N-substituents responsible for receptor affinity and selectivity. mdpi.com

Exploration of Bicyclo[2.2.1]heptane Motifs in Synthetic Target Molecules

The bicyclo[2.2.1]heptane motif is a recurring structural feature in a wide range of complex natural products and medicinally relevant molecules. google.com Its prevalence has driven the development of numerous synthetic methodologies for its construction, most notably the Diels-Alder reaction. The ability to form this bicyclic system with high stereocontrol makes it a valuable strategic element in total synthesis.

Synthetic strategies often leverage the bicyclo[2.2.1]heptane core as a rigid template from which the stereochemistry of adjacent stereocenters can be controlled. The framework can be elaborated through various chemical transformations and subsequently cleaved or rearranged to reveal the final target structure. For example, the natural product β-santalene contains a 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)bicyclo[2.2.1]heptane core. unileoben.ac.at The synthesis of such molecules relies on precise control over the substitution pattern on the bicyclic ring. The this compound framework represents a synthetically challenging but valuable building block that could be incorporated into novel synthetic targets, imparting both rigidity and a specific chiral element.

Polymeric and Material Science Applications

The unique structural properties of the bicyclo[2.2.1]heptane skeleton have also been exploited in the field of polymer and materials science, where rigidity and defined spatial arrangements are highly desirable.

As Monomers for Polymeric Thin Films

Norbornene, the unsaturated analogue of bicyclo[2.2.1]heptane, and its derivatives are important monomers for Ring-Opening Metathesis Polymerization (ROMP). advancedsciencenews.com This polymerization technique, often catalyzed by ruthenium or molybdenum complexes, is highly tolerant of various functional groups and can produce polymers with well-defined molecular weights and low polydispersity.

Polymers derived from norbornene monomers often exhibit high thermal stability, good mechanical strength, and excellent optical transparency, making them suitable for applications such as photoresists and optical films. google.comdtic.mil The incorporation of a bulky tert-butyl group onto the norbornene monomer, as would be the case for a derivative of this compound, is expected to influence the polymer's properties significantly. The steric bulk would likely increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability and rigidity. These properties are highly sought after for creating robust polymeric thin films for advanced material applications.

Polymerization MethodMonomer TypeCatalystKey Polymer Properties
ROMPNorbornene DerivativesGrubbs' Catalyst (Ru-based)High thermal stability, controllable molecular weight, good film-forming properties. google.comadvancedsciencenews.com
ROMPFunctionalized NorbornenesSchrock's Catalyst (Mo-based)Living polymerization, low polydispersity, tolerance to ester and cyano groups.
Vinyl-additionNorborneneLate Transition MetalsSaturated polymer backbone, high Tg.

As Rigid Linkers in Defined Spatial Arrangements

In materials science, particularly in the design of metal-organic frameworks (MOFs) and other porous materials, rigid organic linkers are required to construct robust, well-defined three-dimensional networks. The bicyclo[2.2.1]heptane dicarboxylate unit is an excellent candidate for such a linker due to its inherent rigidity, which prevents the framework from collapsing upon removal of solvent molecules.

This scaffold serves as a "rigid molecular spacer," connecting metal nodes in a predictable fashion to create pores of a specific size and shape. While bicyclo[2.2.2]octane derivatives have been explicitly demonstrated in this capacity, the principles directly apply to the bicyclo[2.2.1]heptane system. The use of a chiral linker, such as one derived from this compound, could be employed to construct chiral MOFs. Such materials are of great interest for applications in enantioselective separations and asymmetric catalysis, where the chiral pores can differentiate between enantiomers.

Investigations into Biological System Interactions

The study of how synthetic chemical compounds interact with biological systems is crucial for understanding their potential environmental impact and for identifying possible biotechnological applications. In the case of bicyclic hydrocarbons such as this compound, research into these interactions, particularly with microorganisms, can reveal pathways of biodegradation, mechanisms of toxicity, and adaptive responses. While direct studies on this compound are limited in publicly accessible literature, research on structurally similar bicyclo[2.2.1]heptane derivatives provides significant insights into the potential biological activities of this class of compounds.

Studies on Bacterial Stress Responses to Bicyclic Hydrocarbons

Bacteria have evolved sophisticated and robust stress response systems to cope with exposure to toxic chemical compounds, including hydrocarbons. These responses are critical for their survival and adaptation. Investigations into the effects of bicyclic hydrocarbons on bacteria have primarily utilized model organisms like Escherichia coli to elucidate the specific cellular pathways that are activated upon exposure. These studies often employ lux-biosensors, which are genetically engineered bacteria that emit light in response to the activation of specific stress-related gene promoters.

Research on 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), a structural analog of this compound, has shown that this compound exerts a genotoxic effect on E. coli. researchgate.netnih.govplos.org Studies using a panel of lux-biosensors have demonstrated that BBH induces the bacterial SOS response, a global response to DNA damage. plos.org However, the compound did not show an alkylating effect, suggesting that the DNA damage occurs through an indirect mechanism. researchgate.netplos.org

Further investigation revealed that in addition to DNA damage, BBH also triggers an oxidative stress response. researchgate.netnih.govplos.org This is evidenced by the activation of the OxyR and SoxRS regulons, which are key players in the bacterial defense against oxidative damage. plos.org The most significant response was observed with a biosensor specific for the detection of superoxide (B77818) anion radicals, indicating that the formation of reactive oxygen species (ROS) is a primary mechanism of BBH's toxicity. researchgate.netnih.gov It is hypothesized that the oxidation of the strained bicyclic structure of BBH leads to the generation of these damaging ROS. researchgate.netnih.govplos.org

Similar findings have been reported for another related compound, 2-ethyl(bicyclo[2.2.1]heptane) (EBH). Exposure of E. coli to EBH resulted in growth retardation, significant oxidative stress, and DNA damage. researchgate.net The proposed mechanism is also the formation of reactive oxygen species through the oxidation of EBH in the presence of atmospheric oxygen. researchgate.net

These findings from studies on close structural analogs of this compound suggest that a primary mode of interaction with bacterial systems is likely the induction of oxidative stress and subsequent DNA damage. The presence of the bulky tert-butyl group on the bicyclo[2.2.1]heptane skeleton may influence the rate and extent of these reactions, but the fundamental mechanism is anticipated to be similar.

The broader context of bacterial interactions with hydrocarbons involves a variety of adaptive strategies. Bacteria from genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of hydrocarbons, including alkanes. frontiersin.orgnih.govresearchgate.net These organisms possess enzymatic machinery, such as monooxygenases, that can initiate the breakdown of these often-recalcitrant molecules. frontiersin.org The degradation of hydrocarbons by these bacteria can also lead to the generation of ROS and induce oxidative stress, representing a common challenge that these microorganisms must overcome. plos.orgresearchgate.net

The table below summarizes the key findings from studies on the bacterial stress responses to bicyclic hydrocarbons that are structurally related to this compound.

CompoundBacterial StrainObserved EffectsProposed Mechanism
2,2'-bis(bicyclo[2.2.1]heptane) (BBH)Escherichia coli- Induction of SOS response (DNA damage)- Activation of OxyR and SoxRS regulons (oxidative stress)- No alkylating effectGeneration of reactive oxygen species (ROS), particularly superoxide anion radicals, through oxidation of the strained bicyclic structure. researchgate.netnih.govplos.org
2-ethyl(bicyclo[2.2.1]heptane) (EBH)Escherichia coli- Growth retardation- High-level oxidative stress- DNA damageFormation of reactive oxygen species via oxidation of the compound. researchgate.net

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